![molecular formula C9H19NO B159691 (S)-2-Amino-3-cyclohexylpropan-1-ol CAS No. 131288-67-0](/img/structure/B159691.png)
(S)-2-Amino-3-cyclohexylpropan-1-ol
Overview
Description
(S)-2-Amino-3-cyclohexylpropan-1-ol is a chiral compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a derivative of cyclohexylalanine and is commonly referred to as CHA-AM. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Synthesis and Antimalarial Activity
- A study by D'hooghe et al. (2011) involved the preparation of various 2-amino-3-arylpropan-1-ols, including anti-2-amino-3-aryl-3-methoxypropan-1-ols and anti-2-amino-1-arylpropan-1,3-diols. They were evaluated for their antimalarial activity against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. Some compounds demonstrated moderate antiplasmodial activity (D’hooghe et al., 2011).
Molecular Recognition by NMR and Fluorescence Spectroscopy
- Khanvilkar and Bedekar (2018) reported the use of optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol in molecular recognition of the enantiomers of acids. This was achieved using NMR or fluorescence spectroscopy, demonstrating its potential in molecular recognition and quantitative determination for practical applications (Khanvilkar & Bedekar, 2018).
Lipase-Catalyzed Resolution and Asymmetric Synthesis
- The enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives was studied by Torre, Gotor‐Fernández, and Gotor (2006). They used Candida antarctica lipase A for transesterification, leading to an intermediate valuable for the production of (S)-dapoxetine. This highlights the compound's application in enzymatic processes and asymmetric synthesis (Torre, Gotor‐Fernández, & Gotor, 2006).
Pressure-Freezing and Structural Analysis
- Gajda and Katrusiak (2008) investigated 3-aminopropan-1-ol through pressure-freezing and determined its structure at different pressures using single-crystal X-ray diffraction. This provided insights into the molecule's conformational changes under varying pressures, contributing to our understanding of its structural properties (Gajda & Katrusiak, 2008).
Enzymatic Transesterification in Organic Solvents
- Kresze and Sabuni (1987) subjected a series of 1-amino-2-cyclohexene-3-ols to enzymatic transesterification, achieving optical resolution of specific compounds. This demonstrates the compound's relevance in stereochemical studies and organic synthesis (Kresze & Sabuni, 1987).
Biofuel Production in Escherichia coli
- Bastian et al. (2011) described the use of engineered ketol-acid reductoisomerase and alcohol dehydrogenase for anaerobic 2-methylpropan-1-ol production in Escherichia coli. This research contributes to the development of biofuels, showcasing the potential of amino alcohols in renewable energy production (Bastian et al., 2011).
properties
IUPAC Name |
(2S)-2-amino-3-cyclohexylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c10-9(7-11)6-8-4-2-1-3-5-8/h8-9,11H,1-7,10H2/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDRYURVUDZKSG-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-cyclohexylpropan-1-ol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.